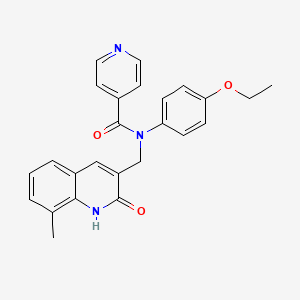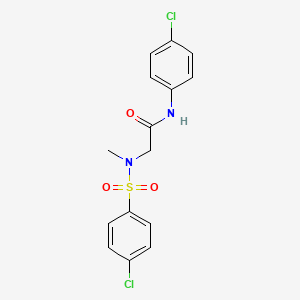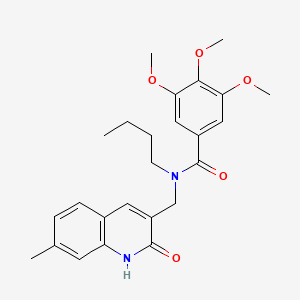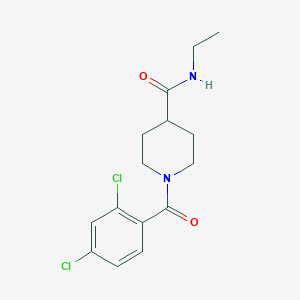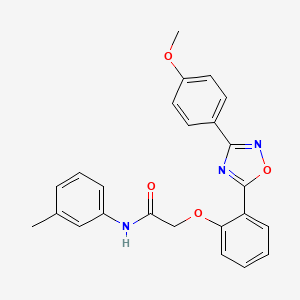
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous purine nucleoside that plays an important role in regulation of various physiological processes, such as cardiovascular function, neurotransmission, and immune response. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the modulation of neuronal activity, vasodilation, and cardioprotection. DPCPX has been extensively studied as a tool compound to investigate the physiological and pharmacological functions of the adenosine A1 receptor.
作用機序
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. The adenosine A1 receptor is coupled to a G-protein, which inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP (cAMP) in the cell. By blocking the adenosine A1 receptor, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide increases the levels of cAMP and modulates the activity of downstream effectors, such as protein kinase A and ion channels.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and the experimental conditions. In the brain, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been shown to increase the release of dopamine and acetylcholine, and to enhance the activity of NMDA receptors. In the heart, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been shown to reduce the infarct size in ischemic myocardium, and to protect against reperfusion injury. In the kidney, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been shown to increase the renal blood flow and to improve the glomerular filtration rate.
実験室実験の利点と制限
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has several advantages as a pharmacological tool for studying the adenosine A1 receptor. It is highly selective for the adenosine A1 receptor, and does not bind to other adenosine receptor subtypes or to other receptors. It has high affinity for the receptor, and can be used at low concentrations to achieve maximal blockade. However, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has some limitations as well. It has a relatively short half-life in vivo, and may require frequent administration to maintain the blockade of the receptor. It may also have off-target effects at high concentrations or prolonged exposure.
将来の方向性
There are several future directions for the research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide and the adenosine A1 receptor. One direction is to investigate the role of adenosine A1 receptor in various disease conditions, such as ischemic heart disease, neurodegenerative disorders, and cancer. Another direction is to develop new compounds that target the adenosine A1 receptor with higher affinity, selectivity, and pharmacokinetic properties. These compounds may have potential therapeutic applications in the treatment of various diseases. Finally, the adenosine A1 receptor may be a target for drug discovery in the field of pain, sleep, cognition, and addiction, and 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide may serve as a starting point for the development of new drugs.
合成法
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can be synthesized by a multi-step process starting from 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylpiperidin-4-amine. The first step is the condensation of 3,4-dimethoxybenzaldehyde with piperidine-4-carboxylic acid to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to afford 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide.
科学的研究の応用
1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has been widely used as a pharmacological tool to investigate the physiological and pharmacological functions of the adenosine A1 receptor. It has been shown to block the inhibitory effects of adenosine on neurotransmitter release, reduce the infarct size in ischemic myocardium, and modulate the activity of ion channels and receptors. 1-(3,4-dimethoxybenzenesulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has also been used in studies of the role of adenosine A1 receptor in pain, sleep, cognition, and addiction.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)22-21(24)15-10-12-23(13-11-15)30(25,26)16-8-9-19(28-2)20(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVAZKSYJOLYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


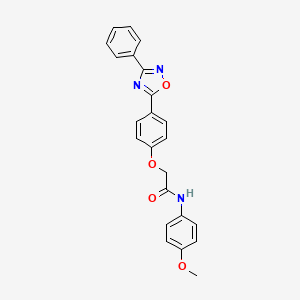

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)


